DE(fluoro) chloroflezelastine
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Overview
Description
DE(fluoro) chloroflezelastine is a fluorinated compound known for its unique properties and applications in various fields Fluorinated compounds are widely used due to their stability, bioavailability, and ability to enhance the properties of other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another approach involves the use of fluorinating agents such as elemental fluorine or silver fluoride in the presence of a suitable catalyst . The reaction conditions typically include controlled temperatures and pressures to ensure the selective incorporation of fluorine atoms.
Industrial Production Methods
Industrial production of DE(fluoro) chloroflezelastine often involves large-scale chemical reactors where the fluorination process is carefully monitored. The use of continuous flow reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product . Additionally, advancements in electrochemical fluorination techniques have enabled more efficient and environmentally friendly production methods .
Chemical Reactions Analysis
Types of Reactions
DE(fluoro) chloroflezelastine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of fluorinated carboxylic acids, while reduction can yield fluorinated alcohols .
Scientific Research Applications
DE(fluoro) chloroflezelastine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DE(fluoro) chloroflezelastine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to increased efficacy . The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target . For example, in medicinal applications, this compound may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These are a class of antibiotics that also contain fluorine atoms and exhibit strong antibacterial properties.
Fluorinated Polymers: Compounds like polytetrafluoroethylene (PTFE) share similar chemical properties due to the presence of fluorine atoms.
Uniqueness
DE(fluoro) chloroflezelastine is unique due to its specific molecular structure, which allows for targeted interactions with biological molecules. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound .
Properties
CAS No. |
103573-65-5 |
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Molecular Formula |
C29H30ClN3O |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one |
InChI |
InChI=1S/C29H30ClN3O/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22/h1-5,7-8,10-15,25H,6,9,16-21H2 |
InChI Key |
FQZPDUGONGVOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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